molecular formula C12H14O2 B3252809 (2-Prop-2-ynyloxyethoxymethyl)benzene CAS No. 219716-49-1

(2-Prop-2-ynyloxyethoxymethyl)benzene

Cat. No.: B3252809
CAS No.: 219716-49-1
M. Wt: 190.24 g/mol
InChI Key: HVWDAJNJAYQQSU-UHFFFAOYSA-N
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Description

(2-Prop-2-ynyloxyethoxymethyl)benzene is an organic compound with significant applications in synthetic chemistry. This compound is characterized by the presence of a benzene ring substituted with a 2-prop-2-ynyloxyethoxymethyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Prop-2-ynyloxyethoxymethyl)benzene typically involves the reaction of phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and an aprotic polar solvent like acetone. This method yields the desired compound in good yields, ranging from 53% to 85% . The reaction conditions favor the formation of stable phenoxide ions, which then react with propargyl bromide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The availability of low-cost raw materials and the simplicity of the reaction make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Prop-2-ynyloxyethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted benzene derivatives.

Scientific Research Applications

(2-Prop-2-ynyloxyethoxymethyl)benzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Prop-2-ynyloxyethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its antiurease activity involves the inhibition of urease enzymes, preventing the hydrolysis of urea . The compound’s reactivity is primarily due to the presence of the alkyne group, which can undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (Prop-2-ynyloxy)benzene: This compound is structurally similar but lacks the ethoxymethyl group.

    (2-Prop-2-ynyloxyethoxy)benzene: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

(2-Prop-2-ynyloxyethoxymethyl)benzene is unique due to the presence of both the alkyne and ethoxymethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic applications and research studies.

Properties

IUPAC Name

2-prop-2-ynoxyethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-8-13-9-10-14-11-12-6-4-3-5-7-12/h1,3-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWDAJNJAYQQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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